molecular formula C10H6ClF3N2O2 B15330772 7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B15330772
M. Wt: 278.61 g/mol
InChI Key: GEMJDXWOXRCSDE-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinazoline derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.

    Cyclization: The aniline derivative undergoes cyclization with the ketone in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinazoline core.

    Chlorination: The resulting quinazoline is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.

    Methoxylation: Finally, the methoxy group is introduced at the 6-position using methanol and a base, such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including:

    Temperature Control: Maintaining optimal temperatures for each reaction step to ensure efficient conversion.

    Catalyst Selection: Using industrial-grade catalysts to facilitate reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-methoxyquinazoline: Lacks the trifluoromethyl group.

    6-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the chlorine atom.

    7-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the methoxy group.

Uniqueness

7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of all three substituents (chlorine, methoxy, and trifluoromethyl) on the quinazoline core, which may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C10H6ClF3N2O2

Molecular Weight

278.61 g/mol

IUPAC Name

7-chloro-6-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H6ClF3N2O2/c1-18-7-2-4-6(3-5(7)11)15-9(10(12,13)14)16-8(4)17/h2-3H,1H3,(H,15,16,17)

InChI Key

GEMJDXWOXRCSDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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